Telenzepine

Übersicht

Beschreibung

Telenzepine is a thienobenzodiazepine compound that acts as a selective muscarinic M1 receptor antagonist. It is primarily used in the treatment of peptic ulcers due to its ability to inhibit gastric acid secretion . The compound is known for its atropisomeric nature, meaning it has a stereogenic C–N-axis, which contributes to its stability and activity .

Vorbereitungsmethoden

Die Synthese von Telenzepin umfasst mehrere Schritte, beginnend mit der Bildung des Thienobenzodiazepin-Kerns. Der wichtigste Syntheseweg beinhaltet die Acylierung von 1-Methyl-4-Piperazin mit 2-(4-Methylpiperazin-1-yl)acetylchlorid, gefolgt von einer Cyclisierung zur Bildung der Thienobenzodiazepin-Struktur . Industrielle Produktionsverfahren beinhalten typischerweise die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten, einschließlich der Kontrolle von Temperatur, pH-Wert und Reaktionszeit .

Analyse Chemischer Reaktionen

Telenzepin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Telenzepin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Sulfoxiden und Sulfonen führt.

Reduktion: Die Verbindung kann zu ihren entsprechenden Aminen und Alkoholen reduziert werden.

Substitution: Telenzepin kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Piperazinring.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriumazid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Telenzepin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Telenzepin entfaltet seine Wirkung, indem es selektiv an Muskarin-M1-Rezeptoren bindet und deren Aktivität hemmt. Dies führt zu einer Abnahme der Magensäuresekretion, was es wirksam bei der Behandlung von Magengeschwüren macht . Die molekularen Zielstrukturen von Telenzepin sind die Muskarin-Acetylcholin-Rezeptoren, und seine Wirkung umfasst die Modulation von G-Protein-gekoppelten Rezeptorwegen .

Wirkmechanismus

Telenzepine exerts its effects by selectively binding to muscarinic M1 receptors, inhibiting their activity. This leads to a decrease in gastric acid secretion, making it effective in treating peptic ulcers . The molecular targets of this compound include the muscarinic acetylcholine receptors, and its action involves the modulation of G-protein coupled receptor pathways .

Vergleich Mit ähnlichen Verbindungen

Telenzepin wird oft mit anderen Muskarin-Antagonisten wie Pirenzepin und Atropin verglichen. Während Pirenzepin ebenfalls auf Muskarinrezeptoren abzielt, ist Telenzepin deutlich potenter und 25-mal wirksamer bei der Hemmung der Magensäuresekretion . Atropin hingegen ist weniger selektiv und beeinflusst mehrere Muskarinrezeptorsubtypen, was zu einer größeren Bandbreite an Wirkungen führt .

Ähnliche Verbindungen sind:

Pirenzepin: Ein weiterer Muskarin-Antagonist, der zur Behandlung von Magengeschwüren eingesetzt wird.

Atropin: Ein weniger selektiver Muskarin-Antagonist mit breiteren Anwendungen.

Scopolamin: Wird vor allem wegen seiner Wirkungen auf das zentrale Nervensystem eingesetzt.

Die Einzigartigkeit von Telenzepin liegt in seiner hohen Selektivität für M1-Rezeptoren und seinen starken hemmenden Wirkungen auf die Magensäuresekretion .

Biologische Aktivität

Telenzepine is a selective antagonist of the muscarinic M1 receptor, known for its potent effects on gastric and salivary secretions. It is an analogue of pirenzepine, exhibiting significantly higher potency and selectivity for M1 receptors. This compound has been studied extensively for its biological activity, particularly in the context of gastrointestinal disorders and potential therapeutic applications.

This compound demonstrates remarkable potency compared to its predecessor, pirenzepine. It has been shown to be 25 to 50 times more potent as an inhibitor of gastric and salivary secretion, respectively . In a controlled study, this compound at doses of 2 mg, 3 mg, and 5 mg significantly inhibited gastric acid secretion in healthy subjects, with mean percentages of inhibition reaching up to 64% at the highest dose .

The mechanism by which this compound operates involves the blockade of M1 receptors, which are primarily involved in the regulation of gastric acid secretion. The (+) enantiomer of this compound has been found to be more effective than the (-) enantiomer across various assays, indicating a high enantiomeric potency ratio ranging from 50 to 400 , depending on the receptor subtype .

Comparative Efficacy

In studies comparing this compound with pirenzepine, it was found that this compound not only inhibited gastric acid secretion more effectively but also had a more pronounced effect on salivary secretion. For instance, while pirenzepine reduced salivary output moderately, this compound caused a significant decline in salivary output at all tested doses .

| Compound | Gastric Acid Inhibition (%) | Salivary Secretion Reduction (g/3h) |

|---|---|---|

| This compound 2 mg | 48% | 136 ± 45 |

| This compound 3 mg | 61% | 95 ± 39 |

| This compound 5 mg | 64% | 39 ± 13 |

| Pirenzepine 50 mg | 37% | 136 ± 45 |

Clinical Applications and Case Studies

This compound's effectiveness in treating gastric disorders has been supported by various clinical trials. One significant study involved patients with benign stomach ulcer disease, where this compound was administered at a dose of 3 mg nocte compared to 300 mg ranitidine nocte . The results indicated that this compound was effective in reducing symptoms associated with ulcers .

However, its application in other conditions such as asthma has shown mixed results. A study aimed at assessing its efficacy in preventing nocturnal asthma did not find significant improvements in peak expiratory flow rates compared to placebo . This suggests that while this compound is effective for certain gastrointestinal conditions, its role in respiratory disorders may be limited.

Research Findings

The biological activity of this compound has been investigated through various methodologies, including:

- Binding Affinity Studies : this compound derivatives have been developed to explore their binding affinities at muscarinic receptors. These studies revealed high affinity values (Ki) in the nanomolar range for M1 receptors .

- Functional Assays : In vitro studies using rabbit vas deferens and rat atria confirmed the affinity constants and potency ratios consistent with muscarinic receptor binding assays .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound have shown that it achieves therapeutic levels rapidly after oral administration, supporting its potential as a treatment option for gastric disorders.

Eigenschaften

CAS-Nummer |

80880-90-6 |

|---|---|

Molekularformel |

C19H23ClN4O2S |

Molekulargewicht |

406.9 g/mol |

IUPAC-Name |

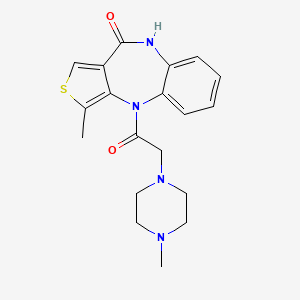

1-methyl-10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-thieno[3,4-b][1,5]benzodiazepin-4-one;hydrochloride |

InChI |

InChI=1S/C19H22N4O2S.ClH/c1-13-18-14(12-26-13)19(25)20-15-5-3-4-6-16(15)23(18)17(24)11-22-9-7-21(2)8-10-22;/h3-6,12H,7-11H2,1-2H3,(H,20,25);1H |

InChI-Schlüssel |

XZVKOMOTDZLLDN-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)C |

Kanonische SMILES |

CC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)C.Cl |

Aussehen |

Solid powder |

Key on ui other cas no. |

80880-90-6 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4,9-dihydro-3-methyl-4-((4-methyl-1-piperazinyl)acetyl)-10H-thieno(3,4-b)(1,5)benzodiazepin-10-one telenzepine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.